



N-(2-Hydroxyethyl)piperazine-d4 as an internal standard for quantitative NMR

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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)piperazine-d4

Cat. No.: B565388

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Application Notes & Protocols

Topic: N-(2-Hydroxyethyl)piperazine-d4 as an Internal Standard for Quantitative NMR

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of chemical substances.[1][2] Its fundamental principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.[1] This allows for accurate quantification without the need for substance-specific calibration curves, a significant advantage over many chromatographic techniques.[1] In the pharmaceutical industry, qNMR is increasingly employed for potency determination of active pharmaceutical ingredients (APIs), impurity profiling, and characterization of reference standards.[3][4][5]

The use of an internal standard (IS) is crucial for achieving high precision and accuracy in qNMR. An ideal internal standard should be chemically inert, highly pure, soluble in the same deuterated solvent as the analyte, and have NMR signals that do not overlap with those of the analyte.[2] **N-(2-Hydroxyethyl)piperazine-d4** is an excellent candidate for an internal standard in ¹H qNMR for several reasons. The deuteration at specific positions simplifies its own ¹H NMR spectrum and reduces potential signal overlap. Its chemical structure provides distinct signals in regions of the NMR spectrum that are often clear of analyte signals.



This document provides detailed application notes and protocols for the use of **N-(2-Hydroxyethyl)piperazine-d4** as an internal standard for the quantitative analysis of a hypothetical active pharmaceutical ingredient, "API-X," by ¹H qNMR.

Internal Standard Profile: N-(2-

Hvdroxvethvl)piperazine-d4

Property	Value
Chemical Name	N-(2-Hydroxyethyl)piperazine-d4
Synonyms	1-Piperazineethanol-d4
CAS Number	1160357-16-3[6]
Molecular Formula	C6H10D4N2O[7]
Molecular Weight	134.21 g/mol [7]
Appearance	Solid[7]
Solubility	Soluble in water, methanol, chloroform.[8]

¹H NMR Spectral Properties (in D₂O): The ¹H NMR spectrum of **N-(2-**

Hydroxyethyl)piperazine-d4 is expected to show simplified signals due to deuteration. The remaining protons on the piperazine ring and the hydroxyethyl group will give rise to distinct, quantifiable signals. For the non-deuterated analogue in CDCl₃, characteristic signals appear at approximately 3.64 ppm (-CH₂OH), 2.90 ppm, 2.52 ppm, and 2.48 ppm (piperazine ring protons).[9] In D₂O, the chemical shifts will be slightly different. The protons on the carbons adjacent to the nitrogen atoms and the oxygen atom are well-suited for quantification due to their clear appearance in the spectrum.

Application: Purity Determination of API-X

This protocol outlines the procedure for determining the purity of a hypothetical active pharmaceutical ingredient, API-X, using **N-(2-Hydroxyethyl)piperazine-d4** as an internal standard.

Materials and Equipment



- Analyte: API-X (purity to be determined)
- Internal Standard: N-(2-Hydroxyethyl)piperazine-d4 (certified purity ≥ 99.5%)
- Deuterated Solvent: Deuterium oxide (D₂O, 99.9% D)
- NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe
- Analytical Balance: Readable to at least 0.01 mg
- Volumetric Flasks and Pipettes: Class A
- Vortex Mixer
- · NMR Tubes: 5 mm, high precision

Experimental Protocol

- 1. Preparation of the Internal Standard Stock Solution:
- Accurately weigh approximately 20 mg of N-(2-Hydroxyethyl)piperazine-d4 into a 10 mL volumetric flask.
- Dissolve the internal standard in D₂O and fill the flask to the mark.
- Mix the solution thoroughly to ensure homogeneity.
- Calculate the exact concentration of the internal standard solution.
- 2. Preparation of the Sample Solution:
- Accurately weigh approximately 30 mg of API-X into a 10 mL volumetric flask.
- Add a precise volume (e.g., 5.00 mL) of the internal standard stock solution to the flask.
- Dissolve the sample completely in the internal standard solution and then dilute to the 10 mL mark with D₂O.
- Mix the solution thoroughly using a vortex mixer.



3. NMR Data Acquisition:

- Transfer an appropriate amount of the final sample solution (typically 600-700 μ L) into a 5 mm NMR tube.
- Place the NMR tube in the spectrometer and allow the temperature to equilibrate.
- Acquire the ¹H NMR spectrum using quantitative parameters. A typical set of parameters is provided in the table below.

Parameter	Recommended Value	Rationale
Spectrometer Frequency	≥ 400 MHz	Higher field strength provides better signal dispersion and sensitivity.[2]
Pulse Program	zg30 (or similar simple pulse sequence)	Ensures uniform excitation of all signals.
Pulse Angle	30° - 90°	A 90° pulse gives maximum signal, but a smaller flip angle can be used to shorten the relaxation delay.
Relaxation Delay (d1)	5 x T ₁ of the slowest relaxing proton	Ensures complete relaxation of all relevant nuclei for accurate integration.
Acquisition Time (aq)	≥ 3 seconds	Provides good digital resolution.
Number of Scans (ns)	16 - 64 (or more)	Sufficient to achieve a signal- to-noise ratio (S/N) of at least 250:1 for the signals of interest.
Temperature	298 K (25 °C)	Stable temperature is crucial for consistent chemical shifts and signal intensities.



- 4. Data Processing and Analysis:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction manually to ensure accuracy.
- Integrate the well-resolved, non-overlapping signals of both API-X and N-(2-Hydroxyethyl)piperazine-d4.
- Calculate the purity of API-X using the following formula:

Where:

- I_API-X and I_IS are the integral values of the signals for API-X and the internal standard, respectively.
- N_API-X and N_IS are the number of protons corresponding to the integrated signals of API-X and the internal standard.
- MW API-X and MW IS are the molecular weights of API-X and the internal standard.
- m_API-X and m_IS are the masses of API-X and the internal standard.
- Purity IS is the certified purity of the internal standard.

Data Presentation

The following tables present illustrative data from a hypothetical qNMR analysis of three different lots of API-X.

Table 1: Sample Preparation Data



Sample ID	Mass of API-X (mg)	Mass of IS (mg)	Purity of IS (%)
Lot A	30.15	20.05	99.8
Lot B	29.98	20.11	99.8
Lot C	30.22	20.08	99.8

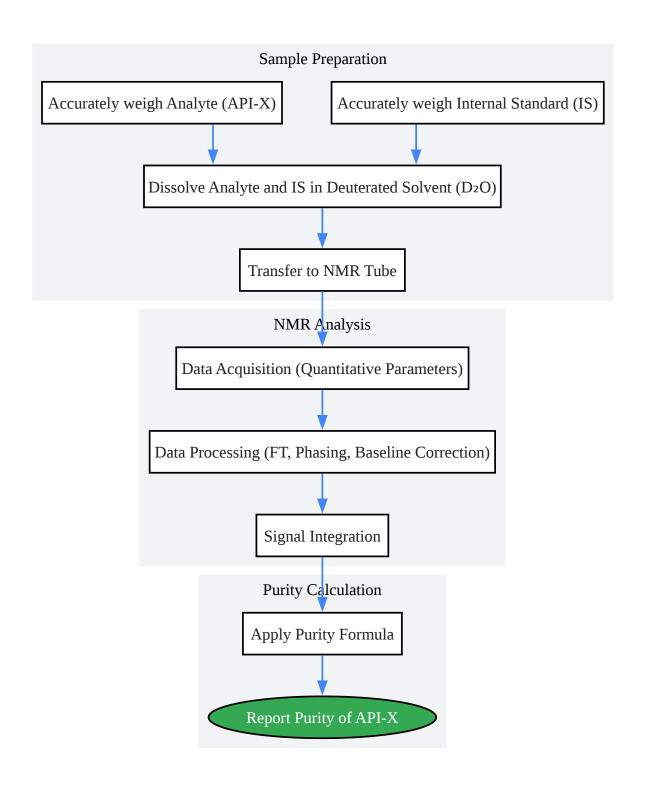
Table 2: ¹H NMR Integration Data and Purity Calculation

Sample ID	Integral of API-X (I_API-X)	# of Protons (N_API-X)	Integral of IS (I_IS)	# of Protons (N_IS)	Calculated Purity of API-X (%)
Lot A	5.68	2	4.12	4	98.7
Lot B	5.72	2	4.18	4	99.1
Lot C	5.65	2	4.15	4	98.5

(Note: The integral values, number of protons, and molecular weights are hypothetical for illustrative purposes.)

Visualizations

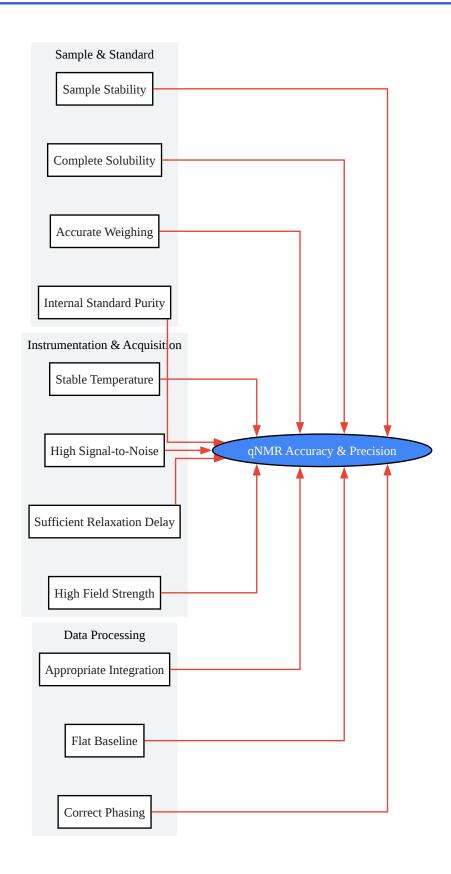




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Caption: Workflow for API Purity Determination by qNMR.





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Caption: Key Factors Influencing qNMR Accuracy and Precision.



Conclusion

N-(2-Hydroxyethyl)piperazine-d4 serves as a reliable internal standard for the quantitative analysis of active pharmaceutical ingredients by ¹H qNMR. The methodology presented provides a robust and accurate approach for determining the purity of APIs, which is a critical aspect of quality control in drug development and manufacturing. The non-destructive nature of qNMR allows for sample recovery, and the technique's high precision and accuracy make it a valuable tool for pharmaceutical researchers. By adhering to the detailed protocols and considering the key factors influencing accuracy, researchers can confidently implement this method in their analytical workflows.

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